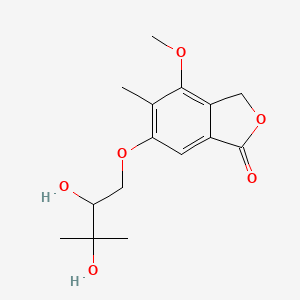

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one is a complex organic compound with a unique structure that includes a benzofuran core substituted with various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, followed by the introduction of the methoxy and methyl groups, and finally, the attachment of the 2,3-dihydroxy-3-methylbutoxy side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Aplicaciones Científicas De Investigación

Biological and Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For example, it has demonstrated significant antibacterial activity against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL . The compound's effectiveness against various Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent in treating infections.

2. Anticancer Properties

Research indicates that 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one may possess anticancer properties. Preliminary evaluations have shown that derivatives of benzofuran compounds exhibit cytotoxic effects on human cancer cells . Further studies are required to elucidate the specific mechanisms through which this compound induces apoptosis in cancer cells.

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes related to disease processes. For instance, it may interact with aldose reductase, an enzyme implicated in diabetic complications . This interaction could provide insights into developing treatments for diabetes-related conditions.

Industrial Applications

1. Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to modify it further for various applications in pharmaceuticals and agrochemicals.

2. Material Science

The compound's properties may also be explored in material science for developing new materials with specific functionalities. Its ability to interact with different substrates can lead to innovations in coatings and polymers.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited growth in several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study utilized standard microbiological techniques to determine MIC values and confirmed the compound's broad-spectrum antimicrobial activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives of this benzofuran compound were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives showed promising results in reducing cell viability, suggesting potential pathways for therapeutic development against cancer.

Mecanismo De Acción

The mechanism of action of 6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Mansonone G: Another benzofuran derivative with antibacterial properties.

Oxypeucedanin Hydrate: A coumarin derivative with similar structural features and biological activities.

Uniqueness

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

6-(2,3-Dihydroxy-3-methylbutoxy)-4-methoxy-5-methyl-3H-2-benzofuran-1-one, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C16H22O5 and features a unique structure that contributes to its biological activity. Its specific functional groups, including hydroxyl and methoxy groups, play a crucial role in modulating its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups is associated with scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

- Neuroprotective Effects : Analogous compounds have shown potential in protecting neuronal cells from damage.

The mechanisms through which this compound exerts its effects include:

- Free Radical Scavenging : It may neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could be relevant for neurodegenerative diseases.

- Cell Signaling Modulation : It might influence pathways involved in inflammation and apoptosis.

Antioxidant Activity

A study demonstrated that derivatives of benzofuran compounds exhibited significant antioxidant properties by inhibiting lipid peroxidation and scavenging superoxide radicals. The specific activity of this compound in this context remains to be fully elucidated but is supported by structural analogs showing similar effects .

Antimicrobial Properties

In vitro assessments indicated that this compound could inhibit the growth of specific bacterial strains, although further studies are necessary to quantify its efficacy and determine the mechanisms involved .

Neuroprotective Effects

Research involving analogs of this compound has shown protective effects against neuronal injuries. For example, studies on related benzofuran derivatives indicated their ability to mitigate damage from oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Propiedades

Número CAS |

156281-15-1 |

|---|---|

Fórmula molecular |

C15H20O6 |

Peso molecular |

296.31 g/mol |

Nombre IUPAC |

6-[(2S)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-5-methyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H20O6/c1-8-11(20-7-12(16)15(2,3)18)5-9-10(13(8)19-4)6-21-14(9)17/h5,12,16,18H,6-7H2,1-4H3/t12-/m0/s1 |

Clave InChI |

WVJWALIKYTWYOP-LBPRGKRZSA-N |

SMILES |

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O |

SMILES isomérico |

CC1=C(C=C2C(=C1OC)COC2=O)OC[C@@H](C(C)(C)O)O |

SMILES canónico |

CC1=C(C=C2C(=C1OC)COC2=O)OCC(C(C)(C)O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.